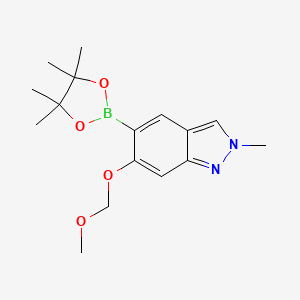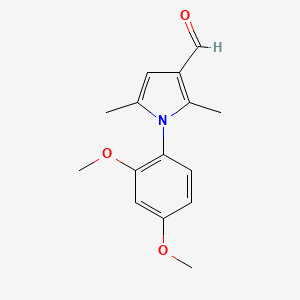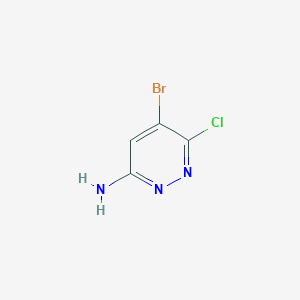
4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline is a quinoline derivative known for its diverse applications in scientific research and industry. Quinoline derivatives have been extensively studied due to their unique chemical properties and potential therapeutic benefits .
Méthodes De Préparation
The synthesis of 4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline typically involves multi-step reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-chloro-6-methoxyquinoline under acidic conditions, followed by cyclization and purification steps . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, employing solvents like tetrahydrofuran and catalysts to facilitate the reactions .
Analyse Des Réactions Chimiques
4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Applications De Recherche Scientifique
4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research has shown potential antiviral and anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline can be compared with other quinoline derivatives such as:
4-Chloro-6-methoxy-2-methylquinoline: Similar in structure but with a methyl group instead of a methoxyphenyl group.
4-Chloro-6-ethoxy-2-methylquinoline: Contains an ethoxy group instead of a methoxy group.
4-Chloro-7-methoxy-2-methylquinoline: Differing by the position of the methoxy group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.
Propriétés
Numéro CAS |
21202-81-3 |
|---|---|
Formule moléculaire |
C17H14ClNO2 |
Poids moléculaire |
299.7 g/mol |
Nom IUPAC |
4-chloro-6-methoxy-2-(4-methoxyphenyl)quinoline |
InChI |
InChI=1S/C17H14ClNO2/c1-20-12-5-3-11(4-6-12)17-10-15(18)14-9-13(21-2)7-8-16(14)19-17/h3-10H,1-2H3 |
Clé InChI |
ARPUXHLWMOBZTI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC)C(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B13918313.png)
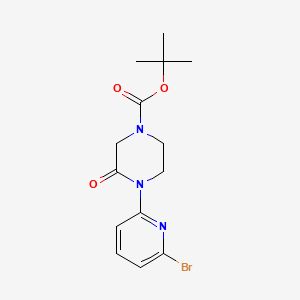
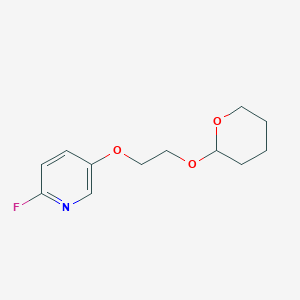
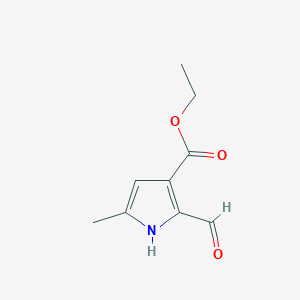
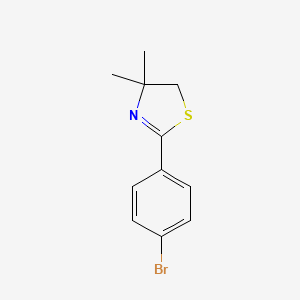
![6-Bromo-3-(fluoromethyl)benzo[d]isoxazole](/img/structure/B13918345.png)
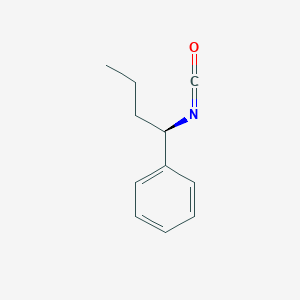
![5-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13918347.png)
![Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13918355.png)
